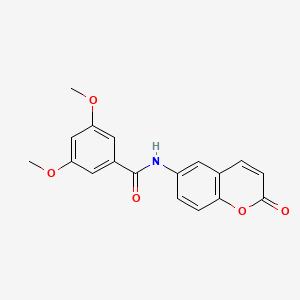
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. DOB is a potent hallucinogen that is known for its long duration of action, which can last up to 24 hours. DOB is a synthetic compound that was first synthesized by Alexander Shulgin in the 1960s. Since then, DOB has been used in scientific research to study its mechanism of action and its effects on the human body.
作用機序
The mechanism of action of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can cause changes in heart rate, blood pressure, and body temperature. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages as a research tool, including its potent hallucinogenic effects and its long duration of action. However, 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide also has several limitations, including its potential for toxicity and its potential to cause adverse effects in humans.
将来の方向性
There are several potential future directions for research on 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is the development of new drugs that target the serotonin system, which may have potential therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new methods for studying the effects of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the human brain, including the use of functional imaging techniques such as fMRI and PET. Additionally, future research may focus on the development of new synthetic methods for producing 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and related compounds.
合成法
The synthesis of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves several steps, starting with the reaction of 2-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-hydroxy-3,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 6-acetyl-2H-chromen-2-one to form 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
科学的研究の応用
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research to study its effects on the human body and its mechanism of action. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs like LSD and psilocybin. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
特性
IUPAC Name |
3,5-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-12(9-15(10-14)23-2)18(21)19-13-4-5-16-11(7-13)3-6-17(20)24-16/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUVKBBQGUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)


![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)